![molecular formula C10H13BrN2O3S B7588805 5-bromo-N-(oxolan-2-ylmethyl)pyridine-3-sulfonamide](/img/structure/B7588805.png)
5-bromo-N-(oxolan-2-ylmethyl)pyridine-3-sulfonamide
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Overview
Description
5-bromo-N-(oxolan-2-ylmethyl)pyridine-3-sulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is a sulfonamide derivative that exhibits a broad range of biological activities, making it a promising candidate for the development of new drugs.
Mechanism of Action
The mechanism of action of 5-bromo-N-(oxolan-2-ylmethyl)pyridine-3-sulfonamide is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, it may disrupt the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that 5-bromo-N-(oxolan-2-ylmethyl)pyridine-3-sulfonamide can induce apoptosis (programmed cell death) in cancer cells. It has also been found to inhibit the growth and proliferation of various types of cancer cells, including breast, lung, and colon cancer cells. In addition, this compound has been shown to have antibacterial and antifungal effects, which could be useful in the treatment of infections caused by these microorganisms.
Advantages and Limitations for Lab Experiments
The advantages of using 5-bromo-N-(oxolan-2-ylmethyl)pyridine-3-sulfonamide in lab experiments include its broad range of biological activities, which make it a versatile tool for studying various biological processes. Additionally, this compound is relatively easy to synthesize, making it readily available for use in research. However, one limitation of using this compound is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on 5-bromo-N-(oxolan-2-ylmethyl)pyridine-3-sulfonamide. One area of interest is the development of new cancer treatments based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify its molecular targets. Finally, there is potential for the development of new antibiotics based on the antibacterial and antifungal properties of this compound.
Synthesis Methods
The synthesis of 5-bromo-N-(oxolan-2-ylmethyl)pyridine-3-sulfonamide can be achieved through a multi-step process that involves the reaction of 5-bromo-3-pyridinesulfonyl chloride with oxirane-2-carboxylic acid followed by the addition of ammonia. The final product is obtained through the purification of the resulting mixture using column chromatography.
Scientific Research Applications
The potential applications of 5-bromo-N-(oxolan-2-ylmethyl)pyridine-3-sulfonamide in scientific research are numerous. This compound has been shown to exhibit potent antitumor activity, making it a promising candidate for the development of new cancer treatments. Additionally, it has been found to have antibacterial and antifungal properties, which could be useful in the development of new antibiotics.
properties
IUPAC Name |
5-bromo-N-(oxolan-2-ylmethyl)pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O3S/c11-8-4-10(7-12-5-8)17(14,15)13-6-9-2-1-3-16-9/h4-5,7,9,13H,1-3,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWXJDKQZBNYZLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNS(=O)(=O)C2=CC(=CN=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(oxolan-2-ylmethyl)pyridine-3-sulfonamide |
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